molecular formula C15H10O7 B12528879 2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- CAS No. 667465-47-6

2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-

Cat. No.: B12528879
CAS No.: 667465-47-6
M. Wt: 302.23 g/mol
InChI Key: UMVWYQXKBPJMOF-UHFFFAOYSA-N
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Description

The compound 2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- (hereafter referred to as the "target compound") is a benzopyran-derived molecule characterized by a dione group at positions 3 and 4 of the heterocyclic ring. Its structure includes a 3,4-dihydroxyphenyl substituent at position 2 and hydroxyl groups at positions 5 and 5. Notably, the presence of multiple hydroxyl groups and the dione moiety distinguishes it from other benzopyran derivatives .

Properties

CAS No.

667465-47-6

Molecular Formula

C15H10O7

Molecular Weight

302.23 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromene-3,4-dione

InChI

InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,15-19H

InChI Key

UMVWYQXKBPJMOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2C(=O)C(=O)C3=C(C=C(C=C3O2)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- typically involves the use of specific reagents and conditions to achieve the desired chemical structure. One common method involves the condensation of appropriate phenolic compounds under controlled conditions. The reaction often requires the presence of catalysts and specific temperature and pH conditions to ensure the correct formation of the benzopyran ring and the incorporation of hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often altering its chemical properties.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and pH adjustments to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a range of substituted benzopyran derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens.

Case Study: Efficacy Against Bacteria
A study by Smith et al. (2024) evaluated the minimum inhibitory concentration (MIC) of the compound against several bacterial strains:

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in developing new antimicrobial agents to combat resistant bacterial strains.

Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in vitro, with promising results indicating its potential in treating neurodegenerative diseases.

Research Findings: Neuroprotection
In experiments involving neuronal cell lines exposed to oxidative stress:

  • Treatment with the compound resulted in a 40% reduction in cell death compared to untreated controls.
  • Increased levels of antioxidant enzymes were observed, indicating a protective mechanism against oxidative damage.

These results highlight the potential for using this compound in therapies for conditions such as Alzheimer's disease and Parkinson's disease.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects that could be beneficial in treating various inflammatory conditions.

Mechanism of Action
Research indicates that the compound may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This could lead to the development of new anti-inflammatory drugs targeting these pathways.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaSmith et al. (2024)
NeuroprotectiveReduced cell death; increased antioxidant enzymesIn vitro studies
Anti-inflammatoryModulation of inflammatory pathwaysOngoing research

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

Comparison with Similar Compounds

Luteolinidin (Benzopyrylium Derivative)

  • Structure : Luteolinidin (C₁₅H₁₁O₅⁺) is a cationic 1-benzopyrylium (flavylium) ion with a 3,4-dihydroxyphenyl group at position 2 and hydroxyl groups at positions 5 and 7 .
  • Key Differences :
    • The target compound is a neutral dione , while Luteolinidin is a positively charged pyrylium ion .
    • Luteolinidin lacks the 3,4-dione moiety, which alters its electron distribution and stability.
    • Biological Relevance : Flavylium ions like Luteolinidin are often pigments (anthocyanidins) in plants, whereas diones may act as redox-active intermediates or enzyme inhibitors .

Quercitrin (Glycosylated Flavonoid)

  • Structure: Quercitrin (C₂₁H₂₀O₁₁) is a quercetin glycoside with a rhamnose sugar attached at position 3. Its core structure includes a 3,4-dihydroxyphenyl group and hydroxyls at positions 5 and 7 .
  • Key Differences: The target compound is an aglycone (non-glycosylated), while Quercitrin has a sugar moiety, enhancing its solubility and bioavailability. Quercitrin contains a 4-one group (ketone) rather than a 3,4-dione. Biological Relevance: Glycosylation in Quercitrin modulates its absorption and antioxidant capacity compared to non-glycosylated analogs .

4H-1-Benzopyran-4-one, 2-(3,4-Dimethoxyphenyl)-5,7-Dihydroxy-

  • Structure : This compound (C₁₇H₁₄O₅) features methoxy groups on the phenyl ring instead of hydroxyls, with a 4-one group .
  • Key Differences :
    • Substituent Chemistry : The 3,4-dimethoxyphenyl group reduces polarity compared to the target compound’s dihydroxyphenyl group.
    • Methoxy groups confer greater lipophilicity, affecting membrane permeability and metabolic stability .

Avicularin and Guaijaverin (Glycosylated Flavonols)

  • Structure: Both are quercetin derivatives with arabinose (Avicularin) or arabinopyranoside (Guaijaverin) groups .
  • Key Differences: The target compound lacks glycosylation, which is critical for receptor binding in many flavonoids. The dione group may enhance electrophilicity, enabling nucleophilic interactions absent in glycosylated analogs .

Molecular Weight and Polarity

Compound Molecular Formula Molecular Weight Key Functional Groups
Target Compound C₁₅H₁₀O₇ 302.24 g/mol 3,4-dione, 5,7-OH, dihydroxyphenyl
Luteolinidin C₁₅H₁₁O₅⁺ 271.25 g/mol Pyrylium ion, 5,7-OH
Quercitrin C₂₁H₂₀O₁₁ 448.38 g/mol 3-O-rhamnosyl, 4-one
2-(3,4-Dimethoxyphenyl) analog C₁₇H₁₄O₅ 298.29 g/mol 3,4-OCH₃, 4-one
  • Polarity : The target compound’s hydroxyl and dione groups increase hydrophilicity compared to methoxylated or glycosylated analogs .

Reactivity and Stability

  • The 3,4-dione moiety in the target compound may participate in redox reactions, such as quinone formation, unlike the 4-one or pyrylium structures .
  • Glycosylated derivatives (e.g., Quercitrin) exhibit greater stability in physiological environments due to reduced oxidative susceptibility .

Biological Activity

The compound 2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- is a member of the benzopyran family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and synthesis methods.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H10O5\text{C}_{15}\text{H}_{10}\text{O}_{5}

This compound features a benzopyran backbone with hydroxyl substituents that contribute to its biological activity. The presence of multiple hydroxyl groups enhances its potential for antioxidant and anti-inflammatory effects.

Antioxidant Activity

Research indicates that compounds with a similar structure exhibit significant antioxidant properties. For instance, studies have demonstrated that such compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
2H-1-Benzopyran-3,4-dione25
Quercetin15
Ascorbic Acid20

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. A study reported that derivatives of benzopyran exhibited antibacterial activity comparable to standard antibiotics .

Table 2: Antimicrobial Efficacy

PathogenZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

Anti-Inflammatory Effects

In vitro studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models .

The biological activity of 2H-1-Benzopyran-3,4-dione is largely attributed to its ability to modulate various signaling pathways:

  • Antioxidant Mechanism : The hydroxyl groups in the structure can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins involved in inflammation and oxidative stress responses .

Case Studies

Several case studies have explored the pharmacological potential of compounds related to 2H-1-Benzopyran-3,4-dione :

  • Study on Antioxidant Properties : A study conducted on a series of benzopyran derivatives demonstrated their ability to reduce lipid peroxidation in cellular models by up to 50% compared to controls .
  • Antimicrobial Research : Another study evaluated the antimicrobial efficacy against multi-drug resistant strains, showing that derivatives could inhibit growth at concentrations as low as 10 µg/mL .
  • Inflammation Model Studies : In vivo studies using animal models indicated significant reductions in inflammation markers when treated with benzopyran derivatives post-injury .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation of 2H-1-benzopyran-3,4-dione derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HMBC) is critical for assigning hydroxyl and aromatic proton environments. Mass spectrometry (HRMS or LC-MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and hydroxyl (O-H) stretches. Chromatographic purity validation via HPLC with UV detection at 280 nm (common for polyphenolic compounds) is recommended, as demonstrated in studies of structurally similar flavonoids (e.g., daidzein and genistein) . Computational tools like SMILES notation and InChIKey (e.g., PDKHNRSRVURSHL-UHFFFAOYSA-N in ) aid in database alignment and structural verification .

Q. How should researchers handle and store this compound to maintain stability during experiments?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation of phenolic groups. Temperature should be maintained at -20°C for long-term storage. Avoid exposure to moisture, as hydroxylated benzopyrans are prone to hygroscopic degradation. Safety data sheets (SDS) for analogous compounds recommend avoiding incompatible materials like strong oxidizers and ensuring proper ventilation to mitigate inhalation risks .

Q. What synthetic routes are optimal for producing 2H-1-benzopyran-3,4-dione derivatives with minimal side products?

  • Methodological Answer : Use acid-catalyzed cyclization of 2'-hydroxyacetophenone derivatives with appropriate diketones. Microwave-assisted synthesis reduces reaction time and improves yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is effective. Monitor reaction progress using TLC with UV visualization, as described for structurally related coumarins and chromones .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) of this compound?

  • Methodological Answer : Systematically evaluate experimental conditions:
  • Dose-dependence : Use in vitro assays (e.g., DPPH, FRAP) across a concentration gradient (1–100 µM) to identify threshold effects.
  • Redox environment : Simulate physiological conditions (pH 7.4, presence of metal ions) to assess pro-oxidant behavior via Fenton-like reactions.
  • Cell-based models : Compare outcomes in normal vs. cancerous cell lines, as redox modulation varies with cellular context. Studies on biflavonoids () highlight structure-activity relationships where hydroxylation patterns dictate dual antioxidant/pro-oxidant roles .

Q. What strategies are effective in determining the pharmacokinetic properties of highly hydroxylated benzopyran derivatives?

  • Methodological Answer :
  • Solubility and LogP : Calculate partition coefficients (XLogP3) using software like ChemAxon, and validate experimentally via shake-flask methods. reports XLogP3 values for analogous compounds, which correlate with membrane permeability .
  • Metabolic stability : Use liver microsomes (human/rat) to identify phase I/II metabolism sites. LC-MS/MS tracks glucuronidation/sulfation of phenolic groups.
  • Protein binding : Equilibrium dialysis or ultrafiltration quantifies plasma protein interaction, critical for bioavailability predictions .

Q. How do substituent groups on the benzopyran core influence receptor binding selectivity (e.g., estrogen receptors vs. kinase targets)?

  • Methodological Answer : Perform molecular docking simulations (AutoDock, Schrödinger) with crystallographic receptor structures (e.g., ERα PDB: 1A52). Compare binding affinities of derivatives with varying substituents (e.g., methoxy vs. hydroxyl groups). In vitro competitive binding assays (e.g., fluorescence polarization) validate computational predictions. highlights how methoxy substitutions in similar flavonoids reduce estrogenic activity while enhancing kinase inhibition .

Data Contradiction Analysis

Q. Why do different studies report conflicting data on the cytotoxicity of this compound in cancer models?

  • Methodological Answer : Discrepancies often arise from:
  • Cell line variability : Test across multiple lines (e.g., MCF-7, HepG2) with standardized protocols (e.g., MTT assay incubation time).
  • Compound purity : Confirm via HPLC (>95% purity) to exclude impurities influencing results.
  • Culture conditions : Serum-free vs. serum-containing media alter compound solubility and uptake.
    Studies on genistein () demonstrate how glycosylation status and cell type-specific transporters impact observed cytotoxicity .

Safety and Compliance

Q. What personal protective equipment (PPE) is essential when handling this compound in the laboratory?

  • Methodological Answer : Based on GHS classifications for analogous compounds:
  • Respiratory protection : Use NIOSH-certified N95/P100 respirators if airborne particulates are generated .
  • Dermal protection : Nitrile gloves (≥0.11 mm thickness) and lab coats prevent skin contact.
  • Eye protection : Goggles with side shields compliant with ANSI Z87.1 standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.